2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone
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Description
“2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone” is an organic compound. It has a molecular formula of C14H11FO3S, an average mass of 278.299 Da, and a monoisotopic mass of 278.041290 Da .
Molecular Structure Analysis
The molecular structure of “2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone” consists of a fluorophenyl group, a sulfonyl group, and a phenylethanone group .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone” are not available, related compounds such as 2-sulfonyl dienes can undergo [4+2] and [2+4] cycloaddition reactions . Direct fluorosulfonylation with fluorosulfonyl radicals has also emerged as a concise and efficient approach for producing sulfonyl fluorides .Scientific Research Applications
Organic Synthesis and Functionalization
Sulfonyl compounds play a crucial role in organic synthesis. The sulfonyl group in 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone can be readily modified, making it a valuable building block for creating diverse molecules. Researchers have employed this compound to introduce sulfonyl moieties into complex structures, enabling the synthesis of pharmaceutical intermediates, agrochemicals, and functional materials .
Drug Discovery and Medicinal Chemistry
The fluoro-substituted sulfonyl group enhances the lipophilicity and metabolic stability of drug candidates. Scientists have explored derivatives of 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone as potential drug leads. These derivatives may exhibit improved pharmacokinetic properties, making them attractive for developing novel therapeutic agents .
Materials Science and Polymer Chemistry
Sulfonyl-containing compounds find applications in designing high-performance polymers. Researchers have incorporated 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone into polymer backbones to enhance mechanical strength, thermal stability, and chemical resistance. These polymers are used in engineering plastics, membranes, and coatings .
Photoinitiators and Photocrosslinking Agents
The sulfonyl group can serve as a photoinitiator in polymerization processes. When exposed to UV light, 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone generates radicals that initiate crosslinking reactions. This property is valuable for creating photoresists, adhesives, and dental materials .
Bioorthogonal Chemistry and Click Reactions
Bioorthogonal reactions allow selective labeling of biomolecules within living systems. Sulfonyl fluorides, including those derived from 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone, participate in click chemistry. Researchers use these reactions to study biological processes, develop imaging probes, and modify proteins in a site-specific manner .
Functionalized Fluorinated Compounds
The combination of fluorine and sulfonyl groups imparts unique properties to organic molecules. Researchers have explored 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone derivatives as precursors for fluorinated materials. These compounds find applications in liquid crystals, OLEDs (organic light-emitting diodes), and other optoelectronic devices .
properties
IUPAC Name |
2-(2-fluorophenyl)sulfonyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3S/c15-12-8-4-5-9-14(12)19(17,18)10-13(16)11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKKSXXOCMRZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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